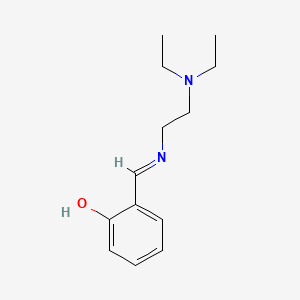
Zinc diisovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc diisovalerate can be synthesized through the reaction of zinc oxide or zinc carbonate with isovaleric acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C5H10O2→C10H18O4Zn+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Zinc diisovalerate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The isovalerate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and other organic by-products.
Reduction: Elemental zinc (Zn).
Substitution: New zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Zinc diisovalerate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: this compound is studied for its potential role in biological systems, including enzyme activation and protein stabilization.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of zinc diisovalerate involves its interaction with biological molecules, primarily through the zinc ion. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. They can also stabilize protein structures by forming coordination complexes with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
Zinc acetate: Another zinc salt with similar properties but different applications.
Zinc chloride: Used in various industrial processes and has different solubility characteristics.
Zinc sulfate: Commonly used in agriculture and medicine for its zinc supplementation properties.
Uniqueness
Zinc diisovalerate is unique due to its specific ligand (isovalerate), which imparts distinct chemical and physical properties. Its applications in specialized fields such as catalysis and material science set it apart from other zinc compounds.
Propiedades
Número CAS |
26850-69-1 |
|---|---|
Fórmula molecular |
C10H18O4Zn |
Peso molecular |
267.6 g/mol |
Nombre IUPAC |
zinc;3-methylbutanoate |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-4(2)3-5(6)7;/h2*4H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |
Clave InChI |
CHETUOSYZGKTOC-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC(=O)[O-].CC(C)CC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


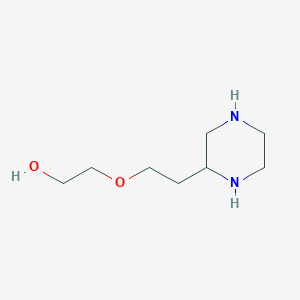
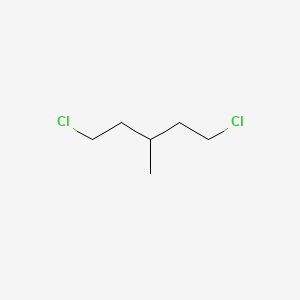
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)
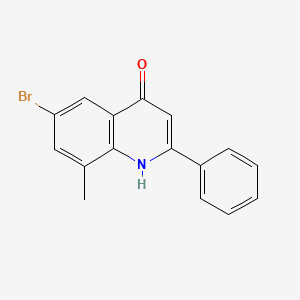
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
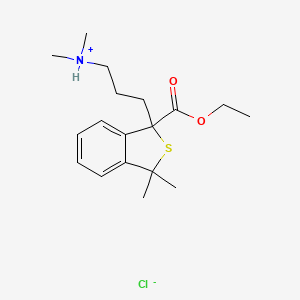

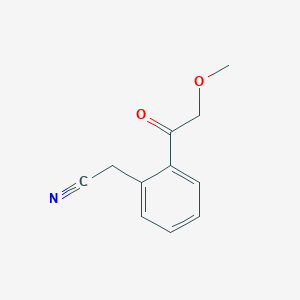
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)
